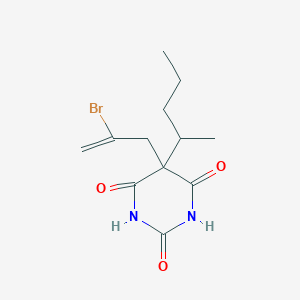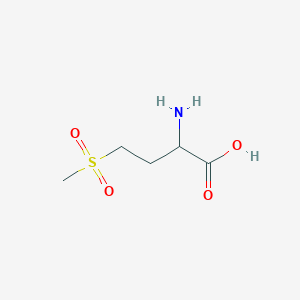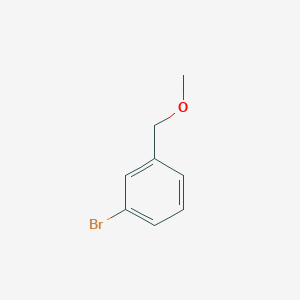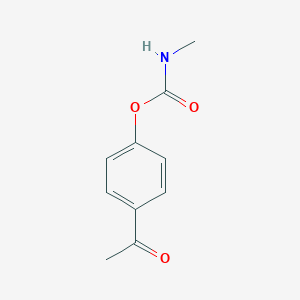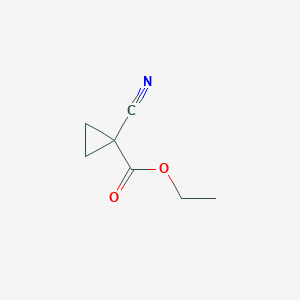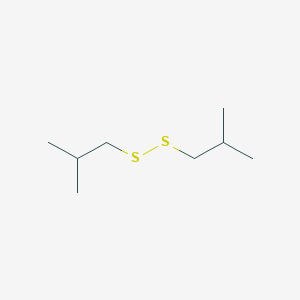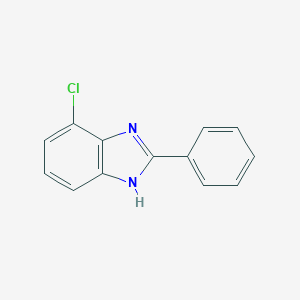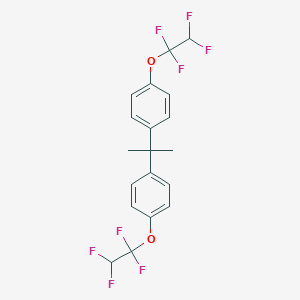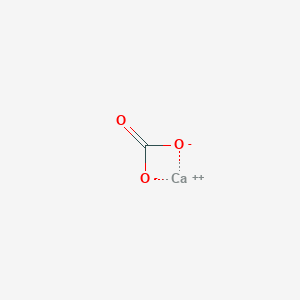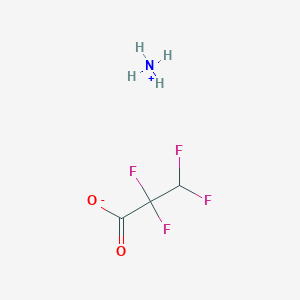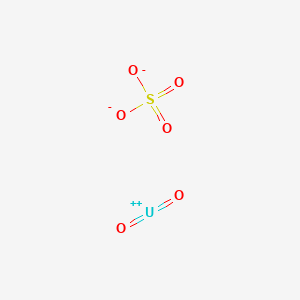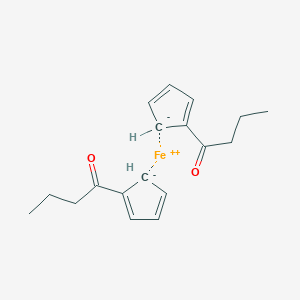
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyclopentadienyl ring bonded to a butanone moiety, coordinated with an iron(2+) ion. The molecular formula of this compound is C18H22FeO2, and it has a molecular weight of 326.2 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) typically involves the coordination of cyclopentadienyl ligands with iron salts. One common method is the deprotonative complexation of cyclopentadiene with iron halides, resulting in the elimination of hydrogen halide (HX). Another approach involves the reductive complexation of pentafulvene with iron hydrides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: Reduction reactions can convert the iron(2+) center to iron(0) or iron(-2) states.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or butanone ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) or iron(-2) species.
科学研究应用
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use in drug development for targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) involves its ability to coordinate with various molecular targets. The iron(2+) center can participate in redox reactions, facilitating electron transfer processes. The cyclopentadienyl and butanone ligands can interact with biological molecules, influencing their activity and function. These interactions can modulate molecular pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Ferrocenes: Compounds with a similar cyclopentadienyl-iron structure but different substituents.
Ruthenocenes: Similar to ferrocenes but with ruthenium instead of iron.
Manganocenes: Similar structure with manganese as the central metal.
Uniqueness
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) is unique due to its specific combination of cyclopentadienyl and butanone ligands, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
属性
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJBPXHNGREER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
